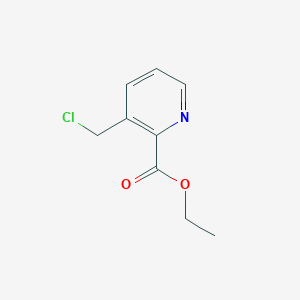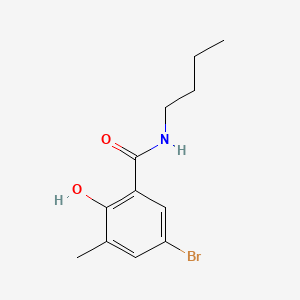
Benzamide, 5-bromo-N-butyl-2-hydroxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide is a brominated aromatic amide compound characterized by the presence of a bromine atom, a butyl group, a hydroxyl group, and a methyl group on the benzamide core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide typically involves the following steps:
Bromination: The starting material, 2-hydroxy-3-methylbenzamide, undergoes bromination to introduce the bromine atom at the 5-position.
Butylation: The brominated compound is then subjected to a butylation reaction, where a butyl group is introduced using butyl halides in the presence of a base.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure efficient production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to hydrogen bromide.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) and palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide can be converted to 5-bromo-N-butyl-2-hydroxy-3-methylbenzamide carboxylic acid.
Reduction: The reduction product is 5-bromo-N-butyl-2-hydroxy-3-methylbenzamide hydrobromide.
Substitution: Various substituted benzamides can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
N-butyl-2-hydroxy-3-methylbenzamide: Lacks the bromine atom.
5-Bromo-N-butylbenzamide: Lacks the hydroxyl and methyl groups.
2-hydroxy-3-methylbenzamide: Lacks the bromine and butyl groups.
Uniqueness: 5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide is unique due to the combination of bromine, butyl, hydroxyl, and methyl groups, which confer distinct chemical and physical properties compared to its similar compounds.
Properties
CAS No. |
40912-89-8 |
|---|---|
Molecular Formula |
C12H16BrNO2 |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
5-bromo-N-butyl-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C12H16BrNO2/c1-3-4-5-14-12(16)10-7-9(13)6-8(2)11(10)15/h6-7,15H,3-5H2,1-2H3,(H,14,16) |
InChI Key |
OXERTUUKTZDQPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=CC(=C1)Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)
![3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)
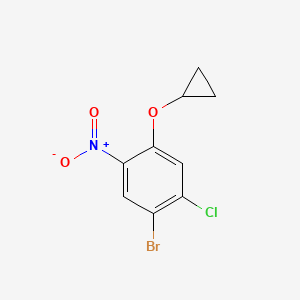
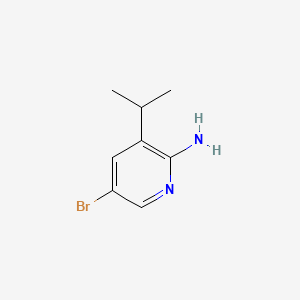
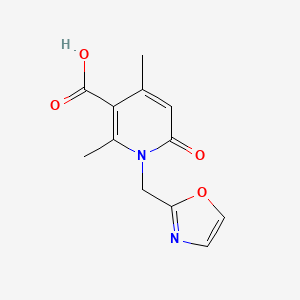
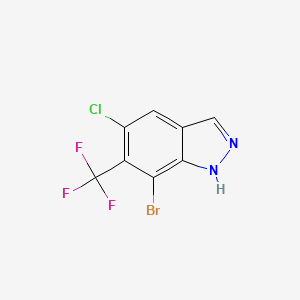

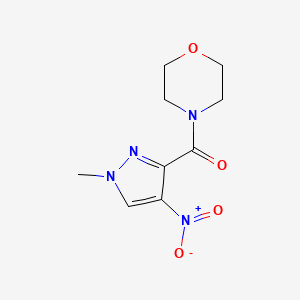
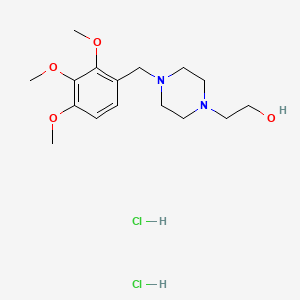
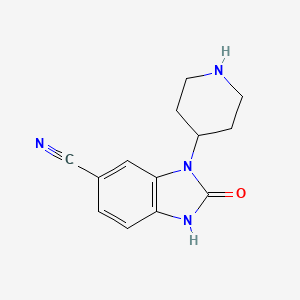
![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)
